3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole
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Overview
Description
3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure that includes two benzene rings fused to a nitrogen-containing five-membered ring. This compound is known for its potent mutagenic and carcinogenic properties .
Preparation Methods
The synthesis of 3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole typically involves multi-step organic reactions. One common method includes the nitration of dibenzo(c,g)carbazole followed by hydroxylation. The reaction conditions often require strong acids and bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its mutagenic properties make it a useful compound in genetic studies.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole involves its interaction with DNA, leading to mutations and potentially carcinogenic effects. The compound can form DNA adducts, which interfere with normal DNA replication and repair processes .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole include:
7H-Dibenzo(c,g)carbazole: Lacks the hydroxy and nitro groups but shares the core structure.
5-Nitro-7H-dibenzo(c,g)carbazol-3-ol: Similar structure with slight variations in functional groups
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
188970-81-2 |
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Molecular Formula |
C20H12N2O3 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaen-6-ol |
InChI |
InChI=1S/C20H12N2O3/c23-12-6-7-14-15(9-12)18(22(24)25)10-17-20(14)19-13-4-2-1-3-11(13)5-8-16(19)21-17/h1-10,21,23H |
InChI Key |
QNTGEBRZCVJWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC(=CC5=C(C=C4N3)[N+](=O)[O-])O |
Origin of Product |
United States |
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